(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(1H-pyrrol-2-yl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-2-[(E)-methoxyiminomethyl]-3-(1H-pyrrol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-12-7-8(6-10)5-9-3-2-4-11-9/h2-5,7,11H,1H3/b8-5+,12-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVFUXYMPYQIBJ-WAMUHJNZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(=CC1=CC=CN1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(=C/C1=CC=CN1)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(1H-pyrrol-2-yl)prop-2-enenitrile, also known by its CAS number 251310-75-5, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C17H15N3O2, with a molecular weight of 293.32 g/mol. It exhibits a density of approximately 1.1 g/cm³ and has a boiling point of around 487.2 °C at 760 mmHg .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. It has been shown to exhibit activity against certain types of cancer cells by inhibiting the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival . This inhibition leads to decreased tumor growth in preclinical models.
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The compound's ability to inhibit cell migration and invasion further supports its potential as an anticancer agent .
Antimicrobial Properties
In addition to its antitumor effects, this compound has displayed antimicrobial activity against various bacterial strains. Studies have reported that it inhibits the growth of Gram-positive bacteria, suggesting its potential use as an antibacterial agent .
Study 1: Anticancer Efficacy
A study published in PubMed evaluated the compound's efficacy in a mouse xenograft model. Mice treated with this compound showed a significant reduction in tumor size compared to the control group. The study concluded that the compound's mechanism involves inducing apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as a therapeutic agent for bacterial infections .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O2 |
| Molecular Weight | 293.32 g/mol |
| Density | 1.1 g/cm³ |
| Boiling Point | 487.2 °C |
| Antitumor Activity | Induces apoptosis |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. The incorporation of methoxyimino and pyrrole functionalities in (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(1H-pyrrol-2-yl)prop-2-enenitrile enhances its ability to inhibit tumor growth. Studies have shown that such compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics .
2. Antimicrobial Properties
The compound's structure allows it to interact with bacterial membranes, leading to increased permeability and cell death. Various studies have documented its effectiveness against a range of pathogens, including resistant strains of bacteria, which is crucial in the fight against antibiotic resistance .
3. Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory capabilities of this compound. By modulating inflammatory pathways, it can potentially alleviate conditions such as arthritis and other inflammatory diseases. This application is particularly promising given the rising prevalence of chronic inflammatory disorders globally .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrrole derivatives. Key synthetic routes include:
- Condensation Reactions : The formation of imine bonds through condensation of aldehydes with amines is a critical step in synthesizing this compound.
- Cyclization Techniques : Cyclization reactions involving nucleophilic attacks on electrophilic centers are employed to form the pyrrole ring structure effectively.
These synthetic strategies allow for the modification of the compound to enhance its biological activity and optimize its pharmacokinetic properties.
Case Study 1: Anticancer Efficacy
In a study published by the Chemical Society of Ethiopia, researchers synthesized various derivatives of pyrrole compounds and tested their anticancer efficacy on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction .
Case Study 2: Antimicrobial Activity
A recent investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The study demonstrated that it inhibited bacterial growth effectively, with minimum inhibitory concentrations lower than those of traditional antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents at positions 2 and 3, significantly altering their electronic, physical, and biological properties. Key examples include:
Key Comparative Findings
The methoxyimino group introduces resonance stabilization, similar to its role in β-lactam antibiotics like ceftiofur.
Biological Activity :
- The fluorophenyl analog (C₁₂H₁₀FN₃O) may exhibit enhanced antimicrobial properties due to fluorine’s electronegativity and membrane permeability.
- The pyrrole-containing compound could interact with biological targets (e.g., enzymes or receptors) via hydrogen bonding or π-π stacking.
Material Science Applications :
- Naphthyl-substituted styryl dyes (C₂₁H₁₇N) are used in electroluminescent devices due to extended conjugation. The target compound’s pyrrole group may offer similar benefits with tunable emission wavelengths.
Synthetic Accessibility :
- Analogs with aromatic amines (e.g., pyridinyl or phenyl groups) are synthesized via condensation reactions under mild acidic conditions, as seen in . The pyrrole variant may require specialized catalysts to preserve heterocyclic stability.
Q & A
Q. What are the standard synthetic routes for (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(1H-pyrrol-2-yl)prop-2-enenitrile, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via a condensation reaction between a pyrrole-derived aldehyde and a methoxyimino-containing nitrile precursor. Key steps include:
- Schiff base formation : Reacting a pyrrole-2-carbaldehyde derivative with a methoxyimino-methyl nitrile under acidic catalysis (e.g., acetic acid) at 60–80°C for 6–12 hours .
- Stereochemical control : The Z/E configuration is influenced by solvent polarity (e.g., ethanol vs. DMF) and temperature. Polar aprotic solvents favor the desired (2Z,1E) isomer .
- Purification : Column chromatography using silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield (typically 50–70%) .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
Methodological Answer:
- 1H and 13C NMR : Key for identifying olefinic proton coupling constants (J values). For example, trans-protons in the enenitrile moiety show J ≈ 12–16 Hz, while cis-protons exhibit lower J values .
- X-ray crystallography : Resolves absolute configuration and confirms Z/E isomerism. Slow evaporation from dichloromethane/methanol yields single crystals suitable for diffraction studies .
- IR spectroscopy : Confirms nitrile (C≡N stretch at ~2220 cm⁻¹) and methoxyimino (C=N-O stretch at ~1630 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding the compound’s geometry?
Methodological Answer: Discrepancies often arise from solvent effects or crystal packing forces not accounted for in gas-phase computational models. Strategies include:
- Density Functional Theory (DFT) : Compare optimized geometries (B3LYP/6-311+G(d,p)) with X-ray data. Incorporate solvent models (e.g., PCM for ethanol) to improve accuracy .
- Nuclear Overhauser Effect (NOE) NMR : Detect spatial proximity between protons (e.g., pyrrole H and methoxyimino H) to validate computational predictions .
- Molecular Dynamics (MD) simulations : Simulate solvated systems to assess conformational flexibility and identify dominant isomers .
Q. What strategies are employed to investigate the compound’s interaction with biological targets, such as enzymes or receptors?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cytochrome P450 enzymes). Validate docking poses with MM-GBSA binding free energy calculations .
- Enzyme inhibition assays : Screen for activity using fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP450). IC50 values are determined via dose-response curves (0.1–100 µM range) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with model proteins like serum albumin .
Q. How can conflicting data on the compound’s stability under varying pH conditions be systematically analyzed?
Methodological Answer:
- Forced degradation studies : Expose the compound to buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS. Nitrile hydrolysis to amides/carboxylic acids is pH-dependent, with maximum stability observed at pH 6–8 .
- Kinetic modeling : Use pseudo-first-order kinetics to calculate degradation rate constants (k) and half-life (t1/2). Activation energy (Ea) is derived from Arrhenius plots (25–60°C) .
- Solid-state stability : Assess hygroscopicity via dynamic vapor sorption (DVS) and correlate with crystallinity (PXRD) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between X-ray crystallography and NMR data for stereochemical assignments?
Methodological Answer:
- Re-evaluate crystal packing : X-ray structures may reflect the most thermodynamically stable conformation, while NMR captures dynamic equilibria in solution. Use variable-temperature NMR to detect isomer interconversion .
- Synchrotron XRD : High-resolution data (<1 Å) reduces uncertainty in bond lengths/angles, resolving ambiguities in stereochemistry .
- Paramagnetic NMR additives : Add shift reagents (e.g., Eu(fod)₃) to induce splitting of overlapping proton signals, clarifying NOE correlations .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
